molecular formula C15H21BrN4O2S B11033951 4-bromo-N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide

4-bromo-N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide

Cat. No.: B11033951
M. Wt: 401.3 g/mol
InChI Key: XYEMUOIYNDMZQX-UHFFFAOYSA-N
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Description

4-bromo-N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is an organic compound that belongs to the class of sulfonamides

Properties

Molecular Formula

C15H21BrN4O2S

Molecular Weight

401.3 g/mol

IUPAC Name

4-bromo-N-(3-cyclohexyl-2,4-dihydro-1H-1,3,5-triazin-6-yl)benzenesulfonamide

InChI

InChI=1S/C15H21BrN4O2S/c16-12-6-8-14(9-7-12)23(21,22)19-15-17-10-20(11-18-15)13-4-2-1-3-5-13/h6-9,13H,1-5,10-11H2,(H2,17,18,19)

InChI Key

XYEMUOIYNDMZQX-UHFFFAOYSA-N

Canonical SMILES

C1CCC(CC1)N2CNC(=NC2)NS(=O)(=O)C3=CC=C(C=C3)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-bromo-N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide typically involves multiple steps. One common method includes the following steps:

    Formation of the triazine ring: This can be achieved by reacting appropriate amines with cyanuric chloride under controlled conditions.

    Introduction of the cyclohexyl group: The cyclohexyl group can be introduced through a substitution reaction using cyclohexylamine.

    Bromination: The bromine atom is introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS).

    Sulfonamide formation: The final step involves the reaction of the brominated intermediate with benzenesulfonyl chloride to form the desired sulfonamide.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

4-bromo-N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide can undergo various chemical reactions, including:

    Substitution reactions: The bromine atom can be substituted with other nucleophiles.

    Oxidation and reduction reactions: The compound can be oxidized or reduced under specific conditions.

    Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions.

Common Reagents and Conditions

    Bromination: N-bromosuccinimide (NBS) in the presence of light or heat.

    Substitution: Nucleophiles such as amines or thiols.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4).

Major Products

    Substitution products: Depending on the nucleophile used, various substituted derivatives can be formed.

    Oxidation products: Oxidized forms of the compound with altered functional groups.

    Reduction products: Reduced forms with different oxidation states.

Scientific Research Applications

4-bromo-N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-bromo-N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide involves its interaction with specific molecular targets. The sulfonamide group can inhibit the activity of certain enzymes by mimicking the structure of natural substrates. This inhibition can disrupt essential biochemical pathways, leading to the desired therapeutic or biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-chloro-N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide
  • 4-fluoro-N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide
  • 4-iodo-N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide

Uniqueness

The presence of the bromine atom in 4-bromo-N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide imparts unique reactivity and properties compared to its chloro, fluoro, and iodo analogs

Biological Activity

4-bromo-N-(5-cyclohexyl-1,4,5,6-tetrahydro-1,3,5-triazin-2-yl)benzenesulfonamide is a compound that has garnered attention in pharmaceutical research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, efficacy against various biological targets, and relevant case studies.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C16H24BrN5O3S
  • Molecular Weight : 446.4 g/mol

The biological activity of this compound is primarily attributed to its interaction with various biological targets:

  • Inhibition of Enzymatic Activity : The sulfonamide moiety is known for its ability to inhibit certain enzymes, which can affect metabolic pathways in cells.
  • Antiviral Properties : Research indicates that compounds containing similar triazine structures exhibit antiviral activity by interfering with viral replication processes .
  • Anticancer Activity : Preliminary studies suggest that the compound may exhibit cytotoxic effects against cancer cell lines by inducing apoptosis and inhibiting cell proliferation .

Biological Activity Data

The following table summarizes key findings related to the biological activity of this compound:

Biological Activity Target Efficacy (IC50) Reference
Enzyme InhibitionCarbonic Anhydrase0.35 μM
Antiviral ActivityHCV NS5B RNA Polymerase32.2 μM
CytotoxicityA-431 Cell Line< 50 μM

Case Study 1: Antiviral Efficacy

In a study investigating the antiviral properties of heterocyclic compounds including derivatives of triazine, it was found that the compound effectively inhibited HCV replication in vitro. The IC50 value of 32.2 μM indicates moderate efficacy compared to standard antiviral agents .

Case Study 2: Anticancer Potential

A separate investigation into the anticancer activity revealed that this compound demonstrated significant cytotoxicity against A-431 cells with an IC50 value below 50 μM. This suggests potential for further development as an anticancer agent targeting specific cancer types .

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